1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C21H25N5O. It is a member of the benzimidazole family, known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
Major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to fully understand its mode of action .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[4-(2-phenoxyethyl)-1-piperazinyl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(4-benzhydryl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C21H25N5O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H25N5O/c1-15(2)16-13-20(25-9-7-24(8-10-25)11-12-27)26-19-6-4-3-5-18(19)23-21(26)17(16)14-22/h3-6,13,15,27H,7-12H2,1-2H3 |
InChI Key |
MMLFRJGOHCIJDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCO)C#N |
Origin of Product |
United States |
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